2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate

Catalog No.
S548126
CAS No.
837422-57-8
M.F
C32H36N6O4
M. Wt
568.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-...

CAS Number

837422-57-8

Product Name

2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate

IUPAC Name

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Molecular Formula

C32H36N6O4

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35)

InChI Key

NBTNHSGBRGTFJS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

WH-4-023; WH4-023; WH 4-023; WH-4023; WH 4023; WH4023;

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Description

The exact mass of the compound 2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate is 568.2798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health, yields no results for any reported biological activities or research involving this specific compound [].
  • 2,6-Dimethylphenyl: This group is a substituted aromatic ring, commonly found in various pharmaceuticals.
  • (2,4-dimethoxyphenyl): This group is another aromatic ring with two methoxy (CH3O) groups. Methoxy groups can influence a molecule's solubility and interaction with biological targets.
  • Pyrimidin-4-yl: This core structure is found in many important biological molecules, including DNA and some kinase inhibitors, which are enzymes involved in cellular signaling [].
  • (4-(4-methylpiperazin-1-yl)phenyl)amino: This portion contains a piperazine ring, a common scaffold in various drugs, and an amine group, which can be involved in binding to other molecules.

Based on this analysis, the compound could theoretically be investigated for its potential role in:

  • Kinase inhibition: The presence of the pyrimidine ring suggests a possibility for the molecule to interact with kinases. However, further research is needed to determine its efficacy and selectivity.
  • Medicinal chemistry: The combination of functional groups might be of interest for medicinal chemists exploring novel drug candidates.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.9

Exact Mass

568.2798

Appearance

Off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WH-4-023

Dates

Modify: 2023-08-15
1: Martin MW, Newcomb J, Nunes JJ, McGowan DC, Armistead DM, Boucher C, Buchanan JL, Buckner W, Chai L, Elbaum D, Epstein LF, Faust T, Flynn S, Gallant P, Gore A, Gu Y, Hsieh F, Huang X, Lee JH, Metz D, Middleton S, Mohn D, Morgenstern K, Morrison MJ, Novak PM, Oliveira-dos-Santos A, Powers D, Rose P, Schneider S, Sell S, Tudor Y, Turci SM, Welcher AA, White RD, Zack D, Zhao H, Zhu L, Zhu X, Ghiron C, Amouzegh P, Ermann M, Jenkins J, Johnston D, Napier S, Power E. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. J Med Chem. 2006 Aug 10;49(16):4981-91. PubMed PMID: 16884310.

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